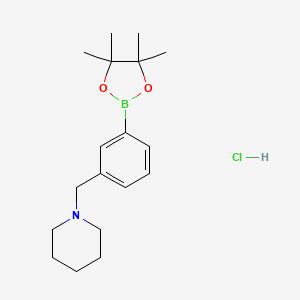![molecular formula C10H6ClN3 B1469645 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile CAS No. 1311280-34-8](/img/structure/B1469645.png)
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile
Descripción general
Descripción
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile, also known as CCAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCAN is a yellowish powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mecanismo De Acción
The mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is not fully understood. However, studies have shown that 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile induces apoptosis in cancer cells by activating the caspase pathway. 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Efectos Bioquímicos Y Fisiológicos
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit both biochemical and physiological effects. Biochemically, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. Physiologically, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile. One direction is to investigate its potential applications in the field of organic synthesis, particularly in the synthesis of novel materials with potential applications in optoelectronics and organic electronics. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile and its biochemical and physiological effects.
In conclusion, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile have been discussed in this paper. Further studies are needed to fully understand the potential of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in various fields.
Aplicaciones Científicas De Investigación
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been extensively studied for its potential applications in various fields such as cancer research, materials science, and organic synthesis. In cancer research, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has also been used as a building block in the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
2-[amino-(2-chlorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRIYZSQUVZBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



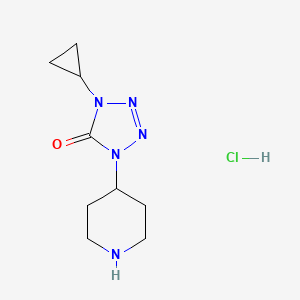


![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)
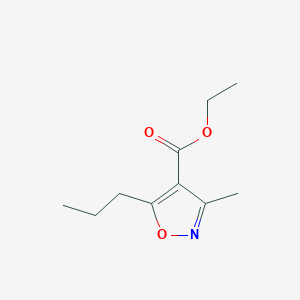
![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)
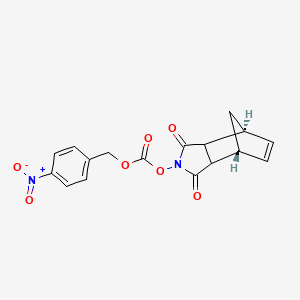
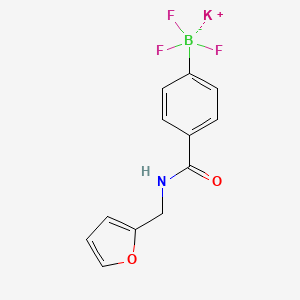
![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)
![3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1469578.png)
![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)
